
2-(Trifluoromethyl)quinoline-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)quinoline-5-carbaldehyde is an organic compound with the molecular formula C11H6F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl group at the second position and a carbaldehyde group at the fifth position of the quinoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline-5-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2-(Trifluoromethyl)aniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)quinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: 2-(Trifluoromethyl)quinoline-5-carboxylic acid.
Reduction: 2-(Trifluoromethyl)quinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Trifluoromethyl)quinoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a fluorescent probe for detecting specific biomolecules.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)quinoline-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)quinoline
- 2-(Trifluoromethyl)quinoline-4-carbaldehyde
- 2-(Trifluoromethyl)quinoline-3-carbaldehyde
Comparison: 2-(Trifluoromethyl)quinoline-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and carbaldehyde groups, which influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H6F3NO |
|---|---|
Poids moléculaire |
225.17 g/mol |
Nom IUPAC |
2-(trifluoromethyl)quinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10-5-4-8-7(6-16)2-1-3-9(8)15-10/h1-6H |
Clé InChI |
GUYYVRSIUYJBLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



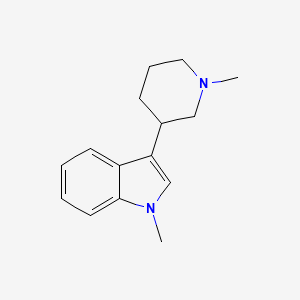
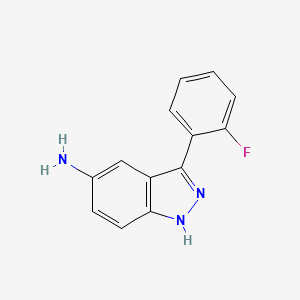

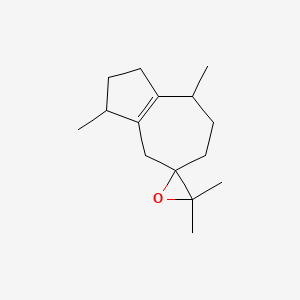

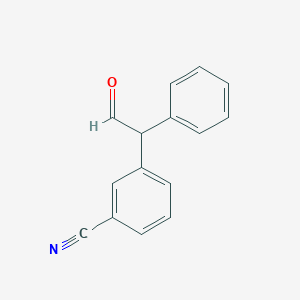

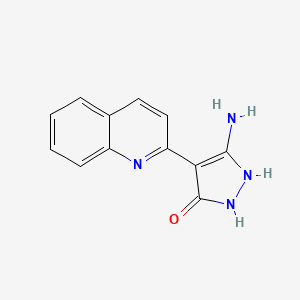

![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)
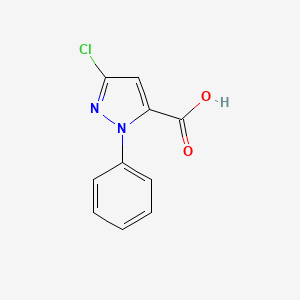
![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)

